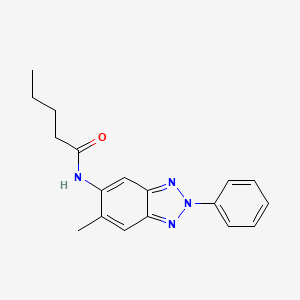
2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide is a useful research compound. Its molecular formula is C13H17BrClN3O2 and its molecular weight is 362.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.01927 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Research has explored the synthesis of various acetamide derivatives, including structures similar to 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide, for their antibacterial potentials. One study focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds showed moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains, with specific compounds displaying significant activity against bacterial strains like Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).
Potential Pesticide Applications
N-derivatives of phenoxyacetamide, structurally related to this compound, have been characterized by X-ray powder diffraction, revealing their potential as pesticides. This study provided experimental data on their structural parameters, indicating the possibilities for their use in agricultural applications (Olszewska et al., 2011).
Antimicrobial and Anti-enzymatic Potential
Another study synthesized a series of N-substituted derivatives related to this compound. These compounds were evaluated for their antibacterial and anti-enzymatic potential. One compound, in particular, showed good inhibition against Gram-negative bacterial strains and exhibited low potential against lipoxygenase (LOX) enzyme, indicating a multifunctional application in microbial and enzymatic inhibition (Nafeesa et al., 2017).
Anticancer Activity
Research into the synthesis of acetamide derivatives also includes studies on their anticancer activities. One study synthesized a series of acetamide derivatives and evaluated their in vitro antimicrobial and anticancer activities. Some compounds displayed significant antimicrobial activity and promising anticancer activity, which was further supported by molecular docking studies indicating these compounds' potential as leads for rational drug designing for anticancer molecules (Mehta et al., 2019).
Synthesis Methods and Process Development
The synthesis of complex molecules like this compound involves intricate processes and methodologies. Research detailing the synthesis of related compounds offers insights into practical synthesis approaches and process development for pharmaceutical applications. These studies highlight the challenges and solutions in synthesizing such molecules, providing a basis for future developments in the field (Guillaume et al., 2003).
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClN3O2/c1-17-4-6-18(7-5-17)16-13(19)9-20-12-3-2-10(14)8-11(12)15/h2-3,8H,4-7,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGELJDHJMPDMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B4617648.png)
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617657.png)
![2,2-dichloro-N'-[4-chloro-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4617658.png)
![N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4617664.png)
![1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4617668.png)

![N-allyl-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4617684.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4617693.png)

![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-ethylacetamide](/img/structure/B4617712.png)
![(2-oxo-2-{[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}ethoxy)acetic acid](/img/structure/B4617717.png)
![3-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4617718.png)
![benzyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B4617723.png)
![1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4617743.png)
